molecular formula C24H27F3N2O2 B11229670 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide

1-(4-methylphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide

Cat. No.: B11229670
M. Wt: 432.5 g/mol
InChI Key: UYOPMTDUTIYQTN-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopentane ring, a morpholine group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclopentane ring, followed by the introduction of the morpholine and trifluoromethyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions carried out in specialized reactors. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    1-(4-METHYLPHENYL)-N-[2-(PIPERIDIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE: Contains a piperidine group instead of a morpholine group, leading to different reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group and the morpholine ring in 1-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-5-(TRIFLUOROMETHYL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE imparts unique chemical and biological properties, making it distinct from similar compounds

Properties

Molecular Formula

C24H27F3N2O2

Molecular Weight

432.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C24H27F3N2O2/c1-17-4-6-18(7-5-17)23(10-2-3-11-23)22(30)28-20-16-19(24(25,26)27)8-9-21(20)29-12-14-31-15-13-29/h4-9,16H,2-3,10-15H2,1H3,(H,28,30)

InChI Key

UYOPMTDUTIYQTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4

Origin of Product

United States

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